REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][CH2:10][CH2:11][CH3:12])=[CH:4][CH:3]=1.O.NN.Cl>C(O)COCCO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
24.87 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(CCCC)=O
|
Name
|
|
Quantity
|
15.45 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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200 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated at 130° to 160° C. for 1 hour
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Duration
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1 h
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Type
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DISTILLATION
|
Details
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water and the excess of hydrazine hydrate were distilled off
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Type
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TEMPERATURE
|
Details
|
The solution was cooled to below 60° C.
|
Type
|
ADDITION
|
Details
|
potassium hydroxide pellets (17.37 g, 0.309 mol) were added
|
Type
|
CUSTOM
|
Details
|
a complete reaction)
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
EXTRACTION
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Details
|
The product was extracted into ether (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Type
|
CUSTOM
|
Details
|
to give a colourless liquid
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)CCCCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |